molecular formula C12H9F3N2O2S B1452490 2,2,2-trifluoroethyl N-(5-phenyl-1,3-thiazol-2-yl)carbamate CAS No. 1306604-55-6

2,2,2-trifluoroethyl N-(5-phenyl-1,3-thiazol-2-yl)carbamate

Cat. No.: B1452490
CAS No.: 1306604-55-6
M. Wt: 302.27 g/mol
InChI Key: OXNVLYWTIHGCGP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(5-phenyl-1,3-thiazol-2-yl)carbamate is a synthetic organic compound that features a trifluoroethyl group and a thiazole ring. The presence of the trifluoroethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications. The thiazole ring is known for its biological activity, which further enhances the compound’s utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(5-phenyl-1,3-thiazol-2-yl)carbamate typically involves the reaction of 5-phenyl-1,3-thiazole-2-amine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(5-phenyl-1,3-thiazol-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various trifluoromethylated derivatives, while hydrolysis can produce the corresponding amine and alcohol.

Scientific Research Applications

2,2,2-Trifluoroethyl N-(5-phenyl-1,3-thiazol-2-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(5-phenyl-1,3-thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the thiazole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context but often include inhibition of enzyme activity and disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoroethyl N-(5-phenyl-1,3-thiazol-2-yl)carbamate is unique due to the combination of the trifluoroethyl group and the thiazole ring. This combination imparts both chemical stability and biological activity, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(5-phenyl-1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2S/c13-12(14,15)7-19-11(18)17-10-16-6-9(20-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNVLYWTIHGCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(S2)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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